molecular formula C17H18ClN5O2S B2924587 N-(5-chloro-2-methylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide CAS No. 1040651-70-4

N-(5-chloro-2-methylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide

Cat. No.: B2924587
CAS No.: 1040651-70-4
M. Wt: 391.87
InChI Key: XWZFVRFJMNHYHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C17H18ClN5O2S and its molecular weight is 391.87. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O2S/c1-10(2)26-16-7-6-14-20-22(17(25)23(14)21-16)9-15(24)19-13-8-12(18)5-4-11(13)3/h4-8,10H,9H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZFVRFJMNHYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological properties, including anti-inflammatory and cytotoxic effects.

  • Molecular Formula : C17H18ClN5O2S
  • Molecular Weight : 391.87 g/mol
  • CAS Number : 1040651-70-4

The compound features a triazole and pyridazine moiety which are known to exhibit various biological activities. The presence of the isopropylthio group may enhance its interaction with biological targets, potentially affecting its pharmacological profile.

Anti-inflammatory Activity

Recent studies have highlighted the role of similar compounds in inhibiting cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory pathways. For instance:

  • Compounds with structural similarities have demonstrated significant inhibition of COX-1 and COX-2, with IC50 values indicating potent anti-inflammatory effects. A related compound showed an IC50 of 0.01 µM against COX-2, suggesting that modifications in the phenyl ring can enhance activity .

Cytotoxic Effects

The cytotoxicity of this compound has not been extensively documented; however, similar triazole derivatives have shown promising results against various cancer cell lines. For example:

  • In vitro studies on related compounds indicated significant tumor growth inhibition comparable to established chemotherapeutics like cisplatin .

Case Studies and Research Findings

  • In vitro Studies :
    • A study evaluated a series of triazole derivatives for their cytotoxic effects against human cancer cell lines. The most active derivatives exhibited IC50 values in the low micromolar range .
  • Anti-inflammatory Assessment :
    • Compounds structurally related to this compound were tested for their ability to inhibit TNF-α production in LPS-induced macrophages. Results indicated significant reductions in TNF-α levels at concentrations as low as 0.55 µM .

Data Tables

Activity Type IC50 Value (µM) Reference
COX-1 Inhibition5.40
COX-2 Inhibition0.01
TNF-α Inhibition0.55
Cytotoxicity (Cancer)Varies (Low µM)

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